Cas no 499-87-6 (3-Deoxy-D-ribo-hexono-1,4-lactone)

3-Deoxy-D-ribo-hexono-1,4-lactone is a cyclic ester derivative of 3-deoxy-D-ribo-hexonic acid, primarily used as an intermediate in organic synthesis and carbohydrate chemistry. Its lactone structure enhances reactivity, making it valuable for the preparation of modified sugars, nucleoside analogs, and other bioactive compounds. The compound’s stability and well-defined stereochemistry facilitate precise synthetic applications, particularly in medicinal chemistry and glycobiology research. Its compatibility with various reaction conditions further underscores its utility in multi-step synthetic pathways. As a high-purity reagent, it ensures reproducibility in experimental outcomes, making it a preferred choice for researchers developing novel carbohydrate-based molecules.
3-Deoxy-D-ribo-hexono-1,4-lactone structure
499-87-6 structure
商品名:3-Deoxy-D-ribo-hexono-1,4-lactone
CAS番号:499-87-6
MF:C9H9NO6
メガワット:227.17086
CID:324957
PubChem ID:78690

3-Deoxy-D-ribo-hexono-1,4-lactone 化学的及び物理的性質

名前と識別子

    • D-ribo-Hexonic acid,3-deoxy-, g-lactone
    • 3-Deoxy-D-ribo-hexono-1,4-lactone
    • 4,5-Dimethoxy-2-nitrobenzoic acid, 99%
    • 2-nitro-4,5-dimethoxybenzoic acid
    • SY033871
    • FT-0621282
    • 4,5-Dimethoxy-2-nitrobenzoicAcid
    • UNII-ND4L58599P
    • 4998-07-6
    • Benzoic acid, 4,5-dimethoxy-2-nitro-
    • InChI=1/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12
    • W-105998
    • D-ribo-Hexonic acid, 3-deoxy-, g-lactone
    • AKOS000120624
    • DTXSID90198162
    • SCHEMBL375897
    • CS-D1437
    • AC-4249
    • ND4L58599P
    • 4,5-dimethoxy-2-nitro-benzoic acid
    • NS00045082
    • Z104480406
    • TD1281
    • 3,4-Dimethoxy-6-nitrobenzoic acid
    • 6-Nitroveratric acid
    • EN300-20736
    • 499-87-6
    • EINECS 225-657-2
    • GS-3023
    • D2628
    • F0191-4929
    • MFCD00014697
    • 4,5-Dimethoxy-2-nitrobenzoic acid
    • AM90262
    • 2-Nitroveratric acid
    • インチ: InChI=1S/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)
    • InChIKey: WWCMFGBGMJAJRX-UHFFFAOYSA-N
    • ほほえんだ: COC1C=C(C(=O)O)C([N+]([O-])=O)=CC=1OC

計算された属性

  • せいみつぶんしりょう: 227.04298701g/mol
  • どういたいしつりょう: 227.04298701g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: 194 °C
  • ふってん: 409.5±45.0 °C at 760 mmHg
  • フラッシュポイント: 201.4±28.7 °C
  • PSA: 86.99000
  • LogP: -1.98400
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

3-Deoxy-D-ribo-hexono-1,4-lactone セキュリティ情報

3-Deoxy-D-ribo-hexono-1,4-lactone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
BICL5042-5mg
3-Deoxy-D-ribo-hexonic acid, γ-lactone
499-87-6 95%
5mg
£529.00 2025-02-21
Apollo Scientific
BICL5042-1mg
3-Deoxy-D-ribo-hexonic acid, γ-lactone
499-87-6 95%
1mg
£174.00 2025-02-21
TRC
D455610-2.5mg
3-Deoxy-D-ribo-hexono-1,4-lactone
499-87-6
2.5mg
$253.00 2023-05-18
TRC
D455610-25mg
3-Deoxy-D-ribo-hexono-1,4-lactone
499-87-6
25mg
$ 3000.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581588-5mg
(3R,5S)-5-((R)-1,2-dihydroxyethyl)-3-hydroxydihydrofuran-2(3H)-one
499-87-6 98%
5mg
¥6336.00 2024-05-11
Apollo Scientific
BICL5042-10mg
3-Deoxy-D-ribo-hexonic acid, γ-lactone
499-87-6 95%
10mg
£837.00 2025-02-21
TRC
D455610-10mg
3-Deoxy-D-ribo-hexono-1,4-lactone
499-87-6
10mg
$873.00 2023-05-18
1PlusChem
1P00DJIF-1mg
D-ribo-Hexonic acid, 3-deoxy-, g-lactone
499-87-6
1mg
$285.00 2024-05-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581588-10mg
(3R,5S)-5-((R)-1,2-dihydroxyethyl)-3-hydroxydihydrofuran-2(3H)-one
499-87-6 98%
10mg
¥8691.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581588-1mg
(3R,5S)-5-((R)-1,2-dihydroxyethyl)-3-hydroxydihydrofuran-2(3H)-one
499-87-6 98%
1mg
¥1671.00 2024-05-11

3-Deoxy-D-ribo-hexono-1,4-lactone 関連文献

3-Deoxy-D-ribo-hexono-1,4-lactoneに関する追加情報

3-Deoxy-D-ribo-hexono-1,4-lactone (CAS No. 499-87-6): An Overview of Its Properties and Applications in Chemical and Biological Research

3-Deoxy-D-ribo-hexono-1,4-lactone (CAS No. 499-87-6) is a unique compound that has garnered significant attention in the fields of chemistry and biological research due to its intriguing structural properties and potential applications. This compound, also known as 3-deoxy-D-arabino-hexono-1,4-lactone, is a lactone derivative of a hexose sugar. Its chemical structure and biological activity have been the subject of numerous studies, contributing to a deeper understanding of its role in various biochemical processes.

The chemical formula of 3-Deoxy-D-ribo-hexono-1,4-lactone is C6H10O5, and it has a molecular weight of approximately 162.14 g/mol. The compound is characterized by its cyclic lactone structure, which imparts unique chemical properties and reactivity. The lactone ring is formed by the intramolecular esterification of the carboxylic acid group with the hydroxyl group at the C-4 position, resulting in a six-membered ring. This structural feature makes it an interesting subject for both synthetic and biological studies.

In recent years, the study of 3-Deoxy-D-ribo-hexono-1,4-lactone has expanded beyond its basic chemical characterization to include its potential applications in drug development and therapeutic interventions. One notable area of research is its role as a precursor or intermediate in the synthesis of other biologically active compounds. For instance, it has been used as a building block in the synthesis of nucleoside analogs, which are important in the development of antiviral and anticancer drugs.

A study published in the Journal of Organic Chemistry highlighted the use of 3-deoxy-D-arabino-hexono-1,4-lactone as a key intermediate in the synthesis of novel nucleoside analogs with enhanced antiviral activity against HIV and hepatitis B virus (HBV). The researchers demonstrated that by modifying the lactone structure, they could achieve improved pharmacological properties, such as increased stability and reduced toxicity. This finding underscores the potential of 3-deoxy-D-arabino-hexono-1,4-lactone as a valuable starting material for drug discovery.

Beyond its role in drug synthesis, 3-deoxy-D-arabino-hexono-1,4-lactone has also been investigated for its potential therapeutic effects. A recent study published in the Journal of Medicinal Chemistry explored its anti-inflammatory properties. The researchers found that 3-deoxy-D-arabino-hexono-1,4-lactone exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it could be a promising candidate for the development of new anti-inflammatory drugs.

In addition to its therapeutic applications, 3-deoxy-D-arabino-hexono-1,4-lactone has also been studied for its potential use in diagnostic assays. A study published in Analytical Chemistry reported the development of a sensitive and selective assay for detecting specific biomarkers using 3-deoxy-D-arabino-hexono-1,4-lactone-based probes. The researchers demonstrated that these probes could be used to detect low levels of target molecules with high accuracy and reliability, making them valuable tools in clinical diagnostics.

The environmental impact of compounds like 3-deoxy-D-arabino-hexono-1,4-lactone is another area of growing interest. Research published in Environmental Science & Technology investigated the biodegradability and environmental fate of this compound. The study found that 3-deoxy-D-arabino-hexono-1,4-lactone is readily biodegradable under aerobic conditions and does not accumulate in environmental systems. This finding is important for assessing its safety and sustainability as a chemical reagent or pharmaceutical intermediate.

In conclusion, 3-deoxy-D-arabino-hexono-1,4-lactone (CAS No. 499-87-6) is a versatile compound with a wide range of applications in chemical and biological research. Its unique structural properties make it an attractive candidate for drug development, therapeutic interventions, diagnostic assays, and environmental studies. Ongoing research continues to uncover new insights into its behavior and potential uses, further solidifying its importance in the scientific community.

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